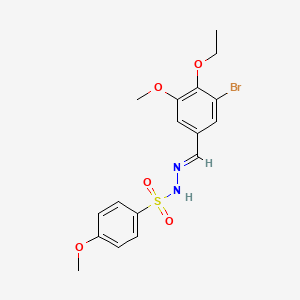
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine, also known as CQ1, is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been found to protect against oxidative stress and neuronal damage.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound induces apoptosis, cell cycle arrest, and autophagy. It also inhibits angiogenesis and metastasis. In immune cells, this compound suppresses the production of pro-inflammatory cytokines and enhances the production of anti-inflammatory cytokines. In neuronal cells, this compound protects against oxidative stress and neuronal damage.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and modify. However, there are also some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects. Therefore, careful optimization of the experimental conditions is necessary to ensure the accuracy and reproducibility of the results.
Future Directions
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine. One direction is to further investigate its therapeutic potential in different diseases, such as autoimmune disorders and viral infections. Another direction is to explore its synergistic effects with other drugs or therapies. Additionally, the development of new analogs with improved pharmacological properties and selectivity is also an important direction for future research.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its therapeutic potential and to develop new drugs with improved efficacy and safety.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine involves the condensation of 5-chloro-2-methoxyaniline with 2-methyl-4-quinolinecarboxaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-8-16(14-10-13(22-2)5-6-15(14)20-11)21-17-9-12(19)4-7-18(17)23-3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXBVMGKYBJYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


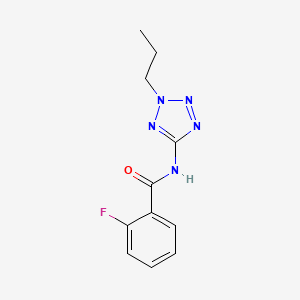

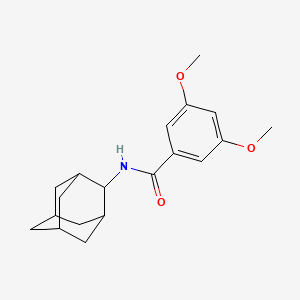
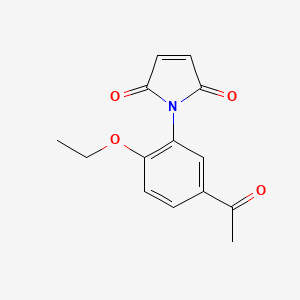
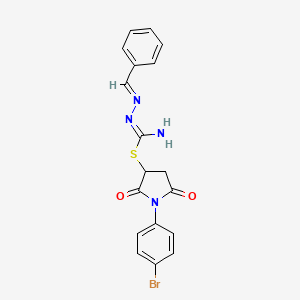
![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)
![ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B5762239.png)
![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)
